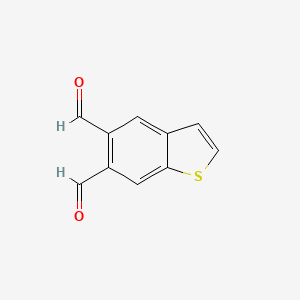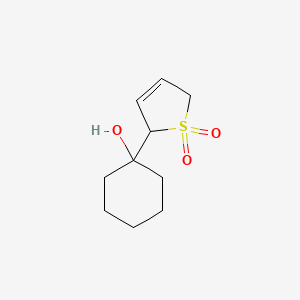![molecular formula C19H20O2 B14314831 Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester CAS No. 113412-25-2](/img/no-structure.png)
Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester is an organic compound that combines the structural elements of cyclohexanecarboxylic acid and biphenyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester typically involves the esterification of cyclohexanecarboxylic acid with [1,1’-biphenyl]-4-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester can be converted to cyclohexanecarboxylic acid and [1,1’-biphenyl]-4-carboxylic acid.
Reduction: The reduction of the ester yields cyclohexanemethanol and [1,1’-biphenyl]-4-ol.
Substitution: Substitution reactions on the biphenyl ring can yield various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester may be hydrolyzed by esterases to release the active components, cyclohexanecarboxylic acid and [1,1’-biphenyl]-4-ol. These components can then participate in various biochemical processes, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: A precursor to the ester, it shares the cyclohexane carboxylic acid moiety.
[1,1’-Biphenyl]-4-ol: Another precursor, it shares the biphenyl structure.
Cyclohexanecarboxylic acid, methyl ester: Similar in structure but with a methyl group instead of the biphenyl moiety.
Uniqueness
Cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester is unique due to the combination of cyclohexane and biphenyl structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific interactions with biological targets or unique material properties are required.
Eigenschaften
| 113412-25-2 | |
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(4-phenylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C19H20O2/c20-19(17-9-5-2-6-10-17)21-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2 |
InChI-Schlüssel |
FNFLCKGXSVZHKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)

![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)


![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
